4-Methylimidazole
Description
Properties
IUPAC Name |
5-methyl-1H-imidazole | |
|---|---|---|
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InChI |
InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6) | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSZMDLNRCVEIJ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
| Record name | 4-methylimidazole | |
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| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025617 | |
| Record name | 4-Methylimidazole | |
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Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Light yellow solid; [NTP] Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-Methylimidazole | |
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Boiling Point |
263 °C | |
| Record name | 4-Methylimidazole | |
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Flash Point |
157 °C (315 °F) (closed cup) | |
| Record name | 4-Methylimidazole | |
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Solubility |
Very soluble in ethanol | |
| Record name | 4-Methylimidazole | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0416 g/cu cm at 14 °C | |
| Record name | 4-Methylimidazole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | 4-Methylimidazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Color/Form |
Crystals | |
CAS No. |
822-36-6 | |
| Record name | 4-Methylimidazole | |
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| Record name | 4-Methylimidazole | |
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| Record name | 1H-Imidazole, 5-methyl- | |
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| Record name | 4-methylimidazole | |
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| Record name | 4-METHYLIMIDAZOLE | |
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| Record name | 4-Methylimidazole | |
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Melting Point |
56 °C | |
| Record name | 4-Methylimidazole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7757 | |
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Preparation Methods
Reaction Mechanism and Conditions
Methylglyoxal reacts with ammonia to form a Schiff base, which subsequently undergoes nucleophilic attack by formaldehyde. The intermediates then cyclize under basic conditions, with water eliminated as a byproduct. Early implementations of this method operated at ambient pressure and temperatures of 80–100°C, but yields were modest (30–40%) due to competing side reactions.
Limitations and Modern Adaptations
The classical method’s reliance on excess ammonia and formaldehyde introduces challenges in product isolation and environmental compliance. Contemporary adaptations employ catalytic systems to suppress side products like 2-methylimidazole. For example, the use of ammonium sulfate as a pH buffer in lieu of free ammonia reduces byproduct formation, achieving yields of 45–50%.
Hydroxypropanone-Formamide-Ammonia High-Pressure Synthesis
A patent-pioneered method (US4803281A) demonstrates a high-yield route using hydroxypropanone, formamide, and ammonia under elevated temperatures and pressures. This process addresses the Radziszewski method’s inefficiencies by leveraging pressurized reactors to enhance reaction kinetics.
Reaction Parameters and Optimization
-
Reactants : Hydroxypropanone (2 moles), formamide (6 moles), and liquid ammonia (20–90 moles).
-
Conditions : 140–180°C, 20–50 bar pressure, 30–120 min residence time.
-
Yield : 37% in batch reactors, increasing to 81% in continuous flow systems.
The excess ammonia acts as both a reactant and solvent, suppressing polymerization side reactions. Continuous operation in tubular reactors minimizes thermal degradation, as evidenced by gas chromatographic analyses showing 4-MI purity >98%.
Industrial Scalability
Batch processes in stirred autoclaves remain common, but continuous systems offer superior productivity. A 1-liter tube reactor operating at 160°C and 50 bar produces 127 g of 4-MI per 1,000 g of crude product, demonstrating the method’s viability for large-scale manufacturing.
Acetone Aldehyde-Based Synthesis with Ammonium Sulfate
The Chinese patent CN1058003C outlines an alternative route using acetone aldehyde (methylglyoxal), formaldehyde, and ammonium sulfate. This method emphasizes cost-effective reagents and simplified purification.
Stepwise Protocol
-
Mixing Aldehydes : Formaldehyde (37% w/w) and acetone aldehyde (40% w/w) are combined in a 1:2.6–3.3 molar ratio.
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Ammonium Sulfate Activation : Aqueous ammonium sulfate (1.9–2.4 moles) is heated to 75–85°C and acidified to pH 1.5–2.5 with sulfuric acid.
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Reaction and Workup : The aldehyde mixture is added dropwise to the ammonium sulfate solution under pH control (maintained with ammonia). Post-reaction, the product is extracted with isobutanol, yielding 4-MI with >99.5% purity.
Advantages Over Traditional Methods
-
Avoids hazardous ammonia gas by using ammonium sulfate.
-
Extractive purification eliminates energy-intensive distillation steps.
Formation as a Maillard Reaction Byproduct
4-MI is unintentionally generated in food systems via the Maillard reaction, particularly in caramel coloring (E150 classes) and heat-treated products like coffee and roasted meats.
Mechanistic Insights
The reaction between reducing sugars (e.g., glucose) and ammonia derivatives produces methylglyoxal, which undergoes cyclization with ammonia to form 4-MI. Studies using model systems show that methylglyoxal-ammonia interactions yield 4-MI at levels up to 200 ppm in caramel colors.
Comparative Analysis of Synthetic Methods
| Parameter | Radziszewski Method | Hydroxypropanone-Formamide Process | Acetone Aldehyde-Ammonium Sulfate |
|---|---|---|---|
| Yield | 30–50% | 37–81% | >99.5% (purity) |
| Pressure | Ambient | 20–50 bar | Ambient |
| Key Reagents | Methylglyoxal, NH3 | Hydroxypropanone, NH3 | Acetone aldehyde, (NH4)2SO4 |
| Scalability | Moderate | High (continuous systems) | High |
| Byproducts | 2-Methylimidazole | Oligomers | Minimal |
Industrial Production and Environmental Considerations
Modern 4-MI manufacturing prioritizes closed-loop systems to mitigate ammonia emissions. The hydroxypropanone-formamide route, with ammonia recycling, reduces waste by 40% compared to batch processes . Catalytic distillation columns further enhance purity while lowering energy consumption.
Chemical Reactions Analysis
Types of Reactions: 4-Methylimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: It can participate in substitution reactions where the methyl group or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce various substituted imidazoles .
Scientific Research Applications
Industrial Uses
4-Methylimidazole serves as an important intermediate in the synthesis of several chemical products. Its applications include:
- Pharmaceuticals : Used in the development of various drugs, particularly those targeting cardiovascular and neurological conditions.
- Dyes and Pigments : Employed in the manufacture of colorants for textiles and food products.
- Photographic Chemicals : Integral to the production of photochemical materials.
- Agricultural Chemicals : Utilized in pesticides and herbicides.
- Rubber Production : Acts as a curing agent in rubber manufacturing processes .
Food Industry
This compound is notably present in certain types of caramel coloring, which is commonly added to soft drinks and other food products. The compound can form during the heating process used to produce caramel color, raising concerns about its safety due to potential exposure through consumption .
Toxicological Studies
Research has demonstrated that this compound exhibits significant toxicity and carcinogenicity. Key findings from studies include:
- Carcinogenic Effects : Long-term studies on rodents have shown that exposure to high doses of 4MI can lead to the development of alveolar/bronchiolar adenomas and carcinomas, particularly in mice .
- Mechanisms of Action : The compound has been linked to hyperinsulinemia and altered glucose metabolism, suggesting a role in metabolic disorders through pancreatic beta-cell hyperplasia .
- Safety Concerns : Due to its carcinogenic potential, regulatory agencies have scrutinized its levels in food products, leading to legal actions against manufacturers for exceeding acceptable limits .
Case Study 1: Carcinogenicity in Rodents
A comprehensive two-year study involving F344/N rats and B6C3F1 mice revealed that chronic exposure to varying concentrations of 4MI resulted in significant tumor development. The study indicated:
- Increased incidence of mononuclear cell leukemia in female rats at higher doses.
- Development of lung tumors (adenoma and carcinoma) in both male and female mice exposed to 1,250 ppm or higher .
Case Study 2: Metabolic Effects
Another study highlighted the metabolic implications of chronic 4-MI exposure:
- Mice exhibited hypoglycemia and increased glucose clearance rates after treatment with 4MI.
- Histological analysis showed no signs of inflammation or cell death in pancreatic tissues, but significant beta-cell hyperplasia was noted, indicating altered insulin dynamics .
Summary Table of Applications and Effects
| Application Area | Specific Uses | Health Impacts |
|---|---|---|
| Pharmaceuticals | Drug synthesis | Potential carcinogenesis |
| Food Industry | Caramel colorant | Risk of exposure through consumption |
| Dyes and Pigments | Textile and food coloring | Toxicological concerns |
| Agricultural Chemicals | Pesticides | Environmental impact |
| Rubber Production | Curing agent | Occupational exposure risks |
Mechanism of Action
The mechanism of action of 4-Methylimidazole involves its interaction with various molecular targets. It can inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites. This interaction can disrupt normal enzymatic activity and lead to various biological effects .
Comparison with Similar Compounds
2-Methylimidazole (2-MI; CAS No. 693-98-1)
- Structure : Methyl group at the 2-position of the imidazole ring.
- Synthesis : Produced via condensation of glyoxal and methylamine, differing from 4-MI’s synthesis from glucose and methylglyoxal .
- Toxicity: NTP studies show thyroid gland enlargement and follicular cell hyperplasia in rats at 3,300–10,000 ppm doses.
- Applications : Used in epoxy curing agents and antifungal agents, with less regulatory scrutiny compared to 4-MI .
1-Methylimidazole (1-MI; CAS No. 616-47-7)
- Structure : Methyl group at the 1-position, making it a saturated analogue.
- Reactivity : Exhibits stronger nucleophilicity than 4-MI due to the absence of tautomerism, enhancing its utility in catalysis (e.g., palladium-catalyzed C–N bond formation) .
- Toxicity: Limited data, but acute exposure studies suggest lower toxicity compared to 4-MI .
5-Methylimidazole (5-MI)
- Structure : Tautomer of 4-MI, sharing identical molecular composition but with the methyl group at the 5-position.
- Detection : Often co-occurs with 4-MI in caramel colors, necessitating advanced chromatographic separation (e.g., HPLC-MS) due to structural similarity .
Toxicity Profiles
Table 1: Comparative Toxicity of Methylimidazoles
Mechanistic Differences
- 4-MI: Inhibits cytochrome P4502E1 (Ki ≈ 0.4 µM), interfering with xenobiotic metabolism and potentiating carcinogen activation .
- 2-MI : Less potent P4502E1 inhibition (Ki ≈ 8,400 µM), linked to thyroid dysfunction via disrupted iodide uptake .
Regulatory Status
- 4-MI: Subject to strict limits in food (e.g., EU: ≤250 ppm in caramel color; CA: No Significant Risk Level = 29 µg/day) .
Research Findings and Data Tables
Analytical Detection Methods
Biological Activity
4-Methylimidazole (4-MI) is an organic compound that has garnered attention due to its presence in various food products and its potential biological effects, particularly its carcinogenic properties. This article explores the biological activity of 4-MI, focusing on its cytotoxic effects, mechanisms of action, and implications for health based on diverse research findings.
Overview of this compound
4-MI is a derivative of imidazole, a five-membered aromatic ring compound containing two nitrogen atoms. It is commonly used in the production of certain food colorings and has been identified as a contaminant in caramel coloring. Its chemical structure is represented as follows:
Carcinogenicity and Toxicity
Research indicates that 4-MI exhibits significant carcinogenic potential. The National Toxicology Program (NTP) has reported that exposure to 4-MI can lead to various forms of cancer, particularly lung adenomas and carcinomas in rodent models. A summary of key findings from toxicology studies is presented in Table 1.
These studies highlight the dose-dependent relationship between 4-MI exposure and the development of cancerous lesions.
Cytotoxic Effects on Stem Cells
- Cell Viability : MTT assay showed no significant difference in BMSC viability at lower concentrations (≤100 μg/ml) over 24-96 hours. However, significant loss was noted at higher concentrations .
- Apoptosis : Flow cytometry indicated minimal changes in apoptosis rates among treated BMSCs compared to controls .
- Gene Expression : Real-time PCR analysis revealed no significant alterations in the expression of hematopoiesis-related genes at lower concentrations .
Impact on Metabolic Processes
Chronic exposure to 4-MI has also been linked to metabolic disturbances. In animal studies, it was shown to induce hyperinsulinemia and disrupt glucose homeostasis. The findings indicate:
- Hypoglycemia : Significant decreases in blood glucose levels were observed in mice exposed to high doses of 4-MI, with nearly half reaching severe hypoglycemic conditions .
- Glucose Clearance : Enhanced glucose clearance rates were noted, suggesting potential implications for insulin sensitivity and metabolic regulation .
Case Studies
Several case studies have documented the effects of 4-MI exposure in different contexts:
- Food Contamination : A systematic review highlighted the presence of 4-MI in various food products, raising concerns about dietary exposure and long-term health risks .
- Occupational Exposure : Workers involved in the production of caramel coloring have shown increased incidences of respiratory issues linked to inhalation exposure to 4-MI vapors.
Q & A
Basic Research Questions
Q. What analytical methods are commonly used to detect 4-methylimidazole in complex matrices like food products?
- Methodological Answer : Gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) are widely employed for quantifying 4-MeI in food matrices due to their sensitivity and specificity . Capillary electrophoresis (CE) offers a rapid alternative with minimal organic solvent use, achieving detection limits of 0.16 mg/L for 4-MeI . For extraction, cold-induced liquid–liquid extraction (CI-LLE) or gas flow headspace microextraction improves recovery rates in beverages and caramel colors .
Q. How is this compound synthesized, and what are the key precursors?
- Methodological Answer : 4-MeI is synthesized via cyclocondensation of methylglyoxal with ammonia or ammonium salts (e.g., ammonium carbonate). Glucose can also serve as a precursor under controlled thermal decomposition, forming methylglyoxal as an intermediate . Reaction optimization studies suggest that catalyst concentration (e.g., NH₄⁺) and heating temperature significantly influence yield and purity .
Q. What are the established toxicological effects of this compound in mammalian models?
- Methodological Answer : Chronic exposure studies in F344/N rats and B6C3F1 mice indicate dose-dependent carcinogenicity, particularly in lung and liver tissues. The National Toxicology Program (NTP) reported increased neoplasms at concentrations ≥1,250 ppm in feed over 2 years . Acute toxicity assays in zebrafish larvae demonstrate a mortality rate of 71.87% at 96 hpf, significantly higher than 2-MeI (45.73%) .
Advanced Research Questions
Q. How can physiologically based pharmacokinetic (PBPK) models resolve discrepancies in 4-MeI toxicity data across species?
- Methodological Answer : PBPK models integrate species-specific parameters (e.g., metabolic rates, tissue partitioning) to predict blood concentrations during long-term exposure. For instance, a one-compartment model with first-order absorption/elimination accurately simulated plasma 4-MeI levels in rats and mice, reconciling short-term toxicokinetic data with chronic bioassay results . Model validation against experimental data (e.g., Figure K12–K15) highlights interspecies differences in bioavailability and metabolic clearance .
Q. What experimental strategies address contradictions in 4-MeI’s mutagenicity and carcinogenicity mechanisms?
- Methodological Answer : While 4-MeI lacks direct mutagenicity in Ames tests , its carcinogenicity may arise from reactive metabolite formation (e.g., hydroxylamine derivatives) or epigenetic modulation. Advanced assays, such as in silico docking studies (e.g., compound 9c binding to α-glucosidase) , and transcriptomic profiling of exposed tissues can elucidate non-genotoxic pathways . Dose-response modeling using benchmark dose (BMD) software further refines risk thresholds .
Q. How can synthesis protocols for 4-MeI be optimized to minimize byproduct formation?
- Methodological Answer : High-pressure reaction technology reduces 4-MeI generation in caramel color production by controlling glucose and ammonium carbonate interactions. Orthogonal array design identifies optimal parameters (e.g., 120°C, 30 min, 0.5% NH₄⁺ catalyst), achieving a 63% reduction in 4-MeI while maintaining color intensity . Alternative routes, such as cyclization of thiourea derivatives or acylative ring closure, minimize hazardous intermediates .
Q. What methodological challenges arise when detecting 4-MeI in thermally processed foods?
- Methodological Answer : Maillard reaction byproducts in caramel colors interfere with 4-MeI quantification. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) improves selectivity . For beverages, derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole enhances detection sensitivity by GC-MS, achieving a limit of quantitation (LOQ) of 0.1 µg/kg .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
